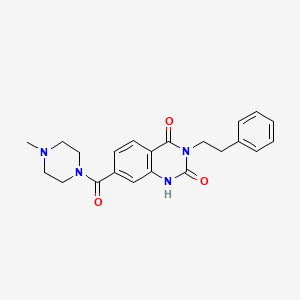

![molecular formula C22H19N3O3S B6514448 2,4-dioxo-3-(2-phenylethyl)-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892290-92-5](/img/structure/B6514448.png)

2,4-dioxo-3-(2-phenylethyl)-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The presence of the dioxo group (two oxygen atoms double-bonded to a carbon atom) and the carboxamide group (a carbonyl group attached to an amine) suggest that this compound may have interesting chemical properties.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The quinazoline core provides a rigid, planar structure, while the various substituents (the 2-phenylethyl group, the thiophen-2-ylmethyl group, and the carboxamide group) add complexity and potentially interesting chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the quinazoline core and the various substituents would likely influence its properties, such as its solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Antiviral Research

The emergence of novel viruses, such as SARS-CoV-2, has intensified the search for effective antiviral agents. Researchers have investigated F6548-1195 as a potential inhibitor of the central protease, 3-chymotrypsin-like protease (3CLpro), which plays a crucial role in virus replication . Molecular dynamics simulations and virtual screening identified F6548-1195 as a promising inhibitor with stable hydrogen bonds to key amino acids (His41 and Thr62). Its binding energy and affinity make it a candidate for further exploration in antiviral drug development.

Organic Synthesis

F6548-1195’s boronic ester functionality makes it valuable in organic synthesis. Protodeboronation of alkyl boronic esters using a radical approach has been reported, allowing access to diverse building blocks . Researchers can explore F6548-1195’s reactivity in various transformations, including hydromethylation of alkenes, which remains an intriguing but underexplored area.

Natural Product Synthesis

The compound’s complex structure provides opportunities for natural product synthesis. By incorporating F6548-1195 into synthetic routes, chemists can access novel scaffolds or mimic biologically active molecules. Its use in the formal total synthesis of specific natural products, such as δ-®-coniceine and indolizidine 209B, highlights its versatility .

Direcciones Futuras

Propiedades

IUPAC Name |

2,4-dioxo-3-(2-phenylethyl)-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c26-20(23-14-17-7-4-12-29-17)16-8-9-18-19(13-16)24-22(28)25(21(18)27)11-10-15-5-2-1-3-6-15/h1-9,12-13H,10-11,14H2,(H,23,26)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYWILXLVHCOHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CS4)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dioxo-3-phenethyl-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514369.png)

![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}butanamide](/img/structure/B6514382.png)

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514405.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514408.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514412.png)

![N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514420.png)

![N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514421.png)

![N-[2-(4-benzylpiperidin-1-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514428.png)

![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514435.png)

![N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514436.png)

![7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514460.png)

![N-[2-(4-methylphenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514462.png)